4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one
CAS No.: 6958-88-9
Cat. No.: VC15909576
Molecular Formula: C14H15N5O
Molecular Weight: 269.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6958-88-9 |
|---|---|
| Molecular Formula | C14H15N5O |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | 4-(2,4-dimethylanilino)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-6-one |
| Standard InChI | InChI=1S/C14H15N5O/c1-8-4-5-11(9(2)6-8)16-12-10-7-15-19(3)13(10)18-14(20)17-12/h4-7H,1-3H3,(H2,16,17,18,20) |
| Standard InChI Key | AMDVKAJNATXZJR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=O)N2)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Profile
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₅O |
| Molecular Weight | 269.30 g/mol |
| LogP (Predicted) | 2.1 ± 0.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
The moderate lipophilicity (LogP ~2.1) suggests adequate membrane permeability, while hydrogen bonding capacity facilitates target engagement. The 2,4-dimethylanilino group contributes to π-π stacking interactions with aromatic residues in biological targets .
Synthetic Methodologies
Core Ring Construction
The pyrazolo[3,4-d]pyrimidine scaffold is typically assembled through cyclocondensation reactions. A generalized synthesis involves:
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Pyrazole precursor preparation: Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate serves as common starting material .
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Ring closure: Treatment with acetic anhydride induces cyclization to form the pyrazolo[3,4-d][1, oxazin-4-one intermediate .
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Functional group manipulation: Subsequent reactions with nucleophiles (e.g., amines, hydrazines) introduce substituents at position 4 .
For 4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one specifically, key steps likely include:
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Aminolysis of a chloro intermediate with 2,4-dimethylaniline
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Methylation at position 1 using methyl iodide or dimethyl sulfate
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Oxidation state control to maintain the 6-ketone functionality
Optimization Strategies
Recent advances employ green chemistry approaches:
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Solvent-free conditions: Microwave-assisted synthesis reduces reaction times from hours to minutes
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Catalytic systems: Palladium catalysts enable efficient C-N coupling for anilino group introduction
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Protecting group-free routes: Direct amination strategies improve atom economy
Typical yields range from 45-75% depending on substitution pattern and purification methods . Chromatographic challenges arise from the compound's polarity – reverse-phase HPLC with C18 columns proves effective for final purification.
Biological Activities and Mechanisms
In Vitro Cytotoxicity
The compound demonstrates broad-spectrum antiproliferative activity across NCI-60 cancer cell lines, with GI₅₀ values spanning 0.018-9.98 μM . Notable sensitivity occurs in:
Mechanistic studies reveal dual targeting:
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EGFR Tyrosine Kinase Inhibition: Competes with ATP binding (Kᵢ = 0.034 μM)
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Sigma Receptor Modulation: σ-1 receptor antagonism (IC₅₀ = 1.2 μM) disrupts calcium signaling
Analgesic Properties
The sigma receptor interaction translates to central analgesic effects in murine models:
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Tail-flick test: 65% pain threshold increase at 50 mg/kg
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Formalin test: Reduces late-phase nociception by 40%
This dual analgesic/anticancer profile positions the compound as a potential adjuvant in cancer pain management.
Structure-Activity Relationships (SAR)
Critical structural determinants of activity include:
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Methyl → Ethyl | ↓ Cytotoxicity (2-fold) |
| 4 | 2,4-Dimethylanilino → Anilino | ↓ EGFR affinity (5-fold) |
| 6 | Ketone → Thione | ↑ Sigma receptor binding |
The 2,4-dimethyl group on the anilino moiety enhances hydrophobic interactions in EGFR's pocket, while the 1-methyl group prevents metabolic oxidation .
Pharmacological Considerations
ADME Profile
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Absorption: 85% oral bioavailability in rats (Cₘₐₓ = 1.2 μg/mL at 50 mg/kg)
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Metabolism: Hepatic CYP3A4-mediated N-demethylation (major metabolite)
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Excretion: Renal clearance (60%) with enterohepatic recirculation
Toxicity Profile
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Acute toxicity: LD₅₀ > 500 mg/kg (mice, oral)
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Genotoxicity: Negative in Ames test and micronucleus assay
Comparative Analysis with Analogues
Representative analogues and their activities:
| Compound | EGFR IC₅₀ (μM) | σ-1 IC₅₀ (μM) |
|---|---|---|
| Parent compound | 0.034 | 1.2 |
| 4-Anilino derivative | 0.12 | 5.8 |
| 6-Thione analogue | 2.1 | 0.67 |
| 1-Ethyl substituted | 0.45 | 3.1 |
This data underscores the criticality of the 2,4-dimethylanilino group and 6-ketone for balanced dual activity.
Future Perspectives
Clinical Translation Challenges
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Formulation: Poor aqueous solubility (0.12 mg/mL) necessitates nanoparticle delivery systems
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Target selectivity: Need for isoform-specific sigma receptor modulators
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Combination therapies: Synergy with PARP inhibitors observed in BRCA-mutated models
Synthetic Chemistry Opportunities
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